4-Hydroxy-3-iodo-5-nitrobenzoic acid
Description
Context within Substituted Benzoic Acid Chemistry
The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming groups to the meta position. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the nitro group (-NO₂) and the iodine atom (-I) are both deactivating, electron-withdrawing groups. The nitro group is a strong deactivator and a meta-director, while iodine's effect is more complex, exhibiting inductive electron withdrawal and weak resonance electron donation.
The specific arrangement of these substituents on the benzene ring of 4-hydroxy-3-iodo-5-nitrobenzoic acid results in a complex electronic environment that dictates its reactivity and potential applications.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄INO₅ |
| Molecular Weight | 325.02 g/mol |
| CAS Number | 10463-17-9 |
| Appearance | Light yellow solid |
Historical Development and Initial Academic Interest
The initial synthesis of this compound, then referred to as 3-nitro-4-hydroxy-5-iodo-benzoic acid, was documented in the early 20th century. A 1921 publication detailed its preparation through the nitration of 3-iodo-4-hydroxy-benzoic acid. lookchem.com This early work was primarily focused on the fundamental synthesis and characterization of novel organic compounds, laying the groundwork for future investigations into the properties and applications of such multi-substituted aromatic systems. The academic interest at the time was largely driven by the desire to understand the rules of aromatic substitution and to explore the synthesis of new chemical entities.
The methods employed for its synthesis were characteristic of the era, relying on classical organic reactions to introduce the desired functional groups onto the aromatic ring. This foundational research provided the chemical community with access to this and other similarly substituted benzoic acids, paving the way for their eventual use in more applied fields of study.
Overview of Current Research Trajectories and Significance
In contemporary chemical research, this compound and its structural analogs are recognized for their utility as versatile intermediates and for the biological activities of their derivatives. The specific arrangement of the hydroxyl, iodo, and nitro groups on the benzoic acid scaffold has proven to be a valuable feature in the design of biologically active molecules.
One of the most significant applications of a closely related derivative is in the synthesis of the thyroid hormone L-thyroxine. The compound 4-hydroxy-3-iodo-5-nitrobenzaldehyde (B2850324) serves as a key precursor in the multi-step synthesis of this essential hormone, underscoring the importance of this substitution pattern in medicinal chemistry.
Furthermore, the core structure of this compound is found in potent and specific enzyme inhibitors. For instance, the peptide derivative 4-hydroxy-5-iodo-3-nitrophenylacetyl-Leu-Leu-leucinal-vinyl sulfone (NLVS) has been identified as a highly specific inhibitor of the proteasome, a critical cellular machinery for protein degradation. This highlights the potential of the 4-hydroxy-3-iodo-5-nitrophenyl moiety in the rational design of targeted therapeutics.
The biological relevance of this class of compounds is further exemplified by the discovery that 3-iodo-4-hydroxy-5-nitrobenzonitrile, a structurally similar molecule, exhibits anthelmintic properties. google.comgoogle.com This finding suggests that the unique electronic and steric properties conferred by the combination of iodo, hydroxy, and nitro substituents can be exploited to develop new therapeutic agents against parasitic infections.
Table 2: Research Applications of Structurally Related Compounds
| Compound/Scaffold | Application Area | Significance |
| 4-hydroxy-3-iodo-5-nitrobenzaldehyde | Medicinal Chemistry | Precursor in the synthesis of L-Thyroxine. |
| 4-hydroxy-5-iodo-3-nitrophenylacetyl-Leu-Leu-leucinal-vinyl sulfone (NLVS) | Chemical Biology, Drug Discovery | Highly specific proteasome inhibitor. |
| 3-iodo-4-hydroxy-5-nitrobenzonitrile | Medicinal Chemistry, Veterinary Medicine | Shows anthelmintic activity. google.comgoogle.com |
Structure
3D Structure
Properties
CAS No. |
10463-17-9 |
|---|---|
Molecular Formula |
C7H4INO5 |
Molecular Weight |
309.01 g/mol |
IUPAC Name |
4-hydroxy-3-iodo-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H4INO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12) |
InChI Key |
OVNWFZWJHJVRGG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O |
Synonyms |
4-HYDROXY-3-IODO-5-NITROBENZOIC ACID |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Reactivity of 4 Hydroxy 3 Iodo 5 Nitrobenzoic Acid
Influence of Functional Groups on Aromatic Reactivity (Hydroxyl, Iodo, Nitro)
The reactivity of the aromatic ring in 4-hydroxy-3-iodo-5-nitrobenzoic acid is dictated by the interplay of the resident functional groups. The hydroxyl group is a powerful activating group, donating electron density to the ring through resonance, thereby making it more susceptible to electrophilic attack. Conversely, the nitro and carboxyl groups are strong deactivating groups, withdrawing electron density and rendering the ring less reactive towards electrophiles. The iodo group exhibits a dual nature; it is deactivating due to its inductive electron withdrawal but directs incoming electrophiles to the ortho and para positions due to its ability to donate a lone pair of electrons through resonance.
The combined effect of these groups results in a highly polarized and electron-deficient aromatic ring. The strong electron-withdrawing nature of the nitro and carboxyl groups significantly diminishes the activating effect of the hydroxyl group. The iodo group further contributes to the deactivation of the ring through its inductive effect.
| Functional Group | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| Hydroxyl (-OH) | +M > -I (Resonance donation > Inductive withdrawal) | Strongly Activating | Ortho, Para |
| Iodo (-I) | -I > +M (Inductive withdrawal > Resonance donation) | Weakly Deactivating | Ortho, Para |
| Nitro (-NO₂) | -M, -I (Strong resonance and inductive withdrawal) | Strongly Deactivating | Meta |
| Carboxylic Acid (-COOH) | -M, -I (Resonance and inductive withdrawal) | Strongly Deactivating | Meta |
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (SEAr) on this compound is expected to be significantly retarded due to the presence of three deactivating groups (nitro, iodo, and carboxyl). The powerful deactivating nature of the nitro and carboxyl groups, coupled with the inductive withdrawal of the iodo and hydroxyl groups, makes the benzene (B151609) ring highly electron-deficient and thus, a poor nucleophile.
The directing effects of the substituents are in conflict. The hydroxyl and iodo groups are ortho, para-directing, while the nitro and carboxyl groups are meta-directing. In such cases, the directing influence of the most powerful activating group, the hydroxyl group, would typically dominate. However, the positions ortho to the hydroxyl group are already substituted by the iodo and nitro groups. The position para to the hydroxyl group is occupied by the carboxylic acid group. Therefore, any further electrophilic substitution would face significant steric hindrance and electronic deactivation. If a reaction were to occur under harsh conditions, the most likely position for substitution would be directed by the least deactivating groups and would be subject to severe steric hindrance.
Nucleophilic Aromatic Substitution Pathways
The presence of strong electron-withdrawing groups, particularly the nitro group, ortho and para to a potential leaving group, can facilitate nucleophilic aromatic substitution (SNAr). In this compound, the iodo group is positioned ortho to the nitro group and meta to the carboxylic acid group. This arrangement makes the carbon atom attached to the iodine atom susceptible to nucleophilic attack.
The reaction would proceed via the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized onto the nitro group. The hydroxyl and carboxylic acid groups would also influence the stability of this intermediate. The reaction rate would be dependent on the strength of the nucleophile and the reaction conditions. The iodo group is a reasonably good leaving group in SNAr reactions.
Reduction Chemistry of the Nitro Group
The nitro group of this compound can be reduced to an amino group (-NH₂) using various reducing agents. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation. masterorganicchemistry.com
The choice of reducing agent can be critical to avoid the reduction of other functional groups or dehalogenation. For instance, catalytic hydrogenation with palladium on carbon can sometimes lead to the reductive removal of the iodo group. Milder reducing agents or specific conditions might be necessary to achieve selective reduction of the nitro group. The steric hindrance from the adjacent bulky iodo group and the hydroxyl group could potentially influence the rate of reduction. nih.gov The reduction of the nitro group would transform it from a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group, which would dramatically alter the reactivity of the aromatic ring in subsequent reactions.
Comparative Reactivity Studies with Related Substituted Aromatics
Direct comparative reactivity studies for this compound are not extensively documented. However, its reactivity can be inferred by comparing it to simpler, related aromatic compounds.
Compared to 3,5-dinitro-4-hydroxybenzoic acid: The replacement of a nitro group with an iodo group would make the ring less deactivated towards electrophilic attack, as the nitro group is a much stronger deactivating group than the iodo group. Conversely, for nucleophilic aromatic substitution, having two nitro groups would likely make the ring more susceptible to attack than having one nitro and one iodo group.
Compared to 4-hydroxybenzoic acid: The addition of the iodo and nitro groups drastically reduces the reactivity towards electrophilic substitution. 4-hydroxybenzoic acid is activated by the hydroxyl group and only moderately deactivated by the carboxyl group, making it significantly more reactive than its iodo- and nitro-substituted counterpart.
| Compound | Predicted Relative Reactivity (Benzene = 1) | Key Influencing Factors |
|---|---|---|
| 4-Hydroxybenzoic acid | > 1 | Dominant activating effect of the -OH group. |
| 4-Hydroxy-3-nitrobenzoic acid | << 1 | Strong deactivation by -NO₂ and -COOH groups. |
| This compound | <<< 1 | Cumulative deactivation by -NO₂, -COOH, and -I groups. |
| 3,5-Dinitro-4-hydroxybenzoic acid | <<<< 1 | Extreme deactivation by two -NO₂ groups and one -COOH group. |
Chemical Derivatization and Structural Modification Strategies
Carboxylic Acid Functionalization: Esterification and Amidation
The carboxylic acid group is often the primary site for initial derivatization due to its reactivity. Standard organic reactions such as esterification and amidation are commonly employed to modify this functional group.
Esterification is the process of converting a carboxylic acid into an ester. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. iajpr.com For 4-hydroxy-3-iodo-5-nitrobenzoic acid, this reaction would involve heating with an alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of a strong acid like sulfuric acid. The process is a reversible equilibrium, and to drive it towards the product, water is often removed as it is formed. byjus.com Alternatively, modern coupling agents can facilitate esterification under milder conditions. researchgate.net For instance, reacting hydroxybenzoic acids with halogenated derivatives in the presence of a non-quaternizable tertiary amine can produce esters in high yields. google.com The nitration of 4-hydroxybenzoic acid alkyl esters is also a known route to prepare related compounds. google.com
Amidation involves the conversion of the carboxylic acid to an amide. This transformation typically requires activating the carboxyl group first, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride can then be treated with an amine (primary or secondary) to form the corresponding amide. Another approach involves using peptide coupling reagents, which facilitate the direct formation of an amide bond between the carboxylic acid and an amine under mild conditions, avoiding the need for harsh intermediates.
Hydroxyl Group Transformations: Etherification and Esterification
The phenolic hydroxyl group offers another site for structural modification, although its reactivity can be influenced by the electronic effects of the other ring substituents.
Etherification of the hydroxyl group can be accomplished through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether. Catalytic reductive etherification using certain metal catalysts in an alcohol solvent also presents a pathway to form ethers from hydroxy-aromatic compounds. osti.gov
Esterification of the phenolic hydroxyl group is also possible, typically by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base. For example, reacting the compound with acetic anhydride and a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester at the hydroxyl position. When both a carboxylic acid and a hydroxyl group are present, the carboxylic acid is generally more acidic and more readily reacts. Therefore, to selectively esterify the hydroxyl group, the carboxylic acid group may need to be protected first (e.g., as an ester), followed by the esterification of the hydroxyl group and subsequent deprotection of the carboxylic acid.
Iodine Atom Manipulations: Halogen Exchange and Reduction
The iodine atom attached to the aromatic ring can be replaced or removed, providing pathways to further diversify the molecular structure.
Halogen Exchange (Halex) reactions offer a method to replace the iodine atom with another halogen, such as fluorine or chlorine. These reactions are particularly valuable for the synthesis of fluorinated aromatic compounds. nih.gov This transformation often requires specific conditions, such as high temperatures, microwave irradiation, or the use of metal catalysts (e.g., copper salts), along with a source of the new halogen, like potassium fluoride. researchgate.net The success of such a substitution depends on the electronic nature of the aromatic ring and the reaction conditions employed.
Reduction of the carbon-iodine bond results in the removal of the iodine atom, replacing it with a hydrogen atom. This de-iodination can be achieved through various reductive methods. A common approach is catalytic hydrogenation, where the compound is treated with hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C). The process reduces the C-I bond, yielding 4-hydroxy-3-nitrobenzoic acid. nih.govsigmaaldrich.com
Nitro Group Derivatizations: Reduction to Amino and Subsequent Reactions
The nitro group is a versatile functional group that can be readily transformed, most commonly into an amino group.
Reduction to an Amino Group is one of the most significant reactions for aromatic nitro compounds. wikipedia.org This conversion creates an aniline (B41778) derivative, which is a key precursor for many other substances. A wide variety of reagents can accomplish this reduction. masterorganicchemistry.com Catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon is a clean and efficient method. wikipedia.orgsci-hub.se Chemical reduction using metals in acidic media, such as iron, zinc, or tin in the presence of hydrochloric acid, is also a classic and effective approach. masterorganicchemistry.com The reduction of the nitro group in this compound yields 3-amino-5-iodo-4-hydroxybenzoic acid. The reduction of the related 3-nitro-4-hydroxybenzoic acid is a key step in the synthesis of 3-amino-4-hydroxybenzoic acid. google.com
Subsequent Reactions of the resulting amino group open up numerous synthetic possibilities. The amine can be acylated with acid chlorides or anhydrides to form amides. google.com Perhaps more importantly, the aromatic amine can undergo diazotization by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, or hydroxyl groups, in place of the original amino group.
Development of Conjugates and Probes
The distinct functional handles on the this compound scaffold make it a valuable building block for creating more complex molecules, such as bioconjugates and molecular probes.
A closely related compound, (4-hydroxy-3-iodo-5-nitrophenyl)acetic acid (NIP), is well-known as a hapten. nih.gov Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule like a protein. This principle is used extensively in immunology to develop specific antibodies and diagnostic tools. The carboxylic acid function of NIP (and by extension, this compound) provides the necessary handle to conjugate it to carrier molecules. For instance, derivatives have been synthesized where the molecule is linked to other chemical moieties, such as aminocaproic acid, to create specific probes for biological studies. drugbank.com These conjugates are instrumental in investigating molecular interactions and biological pathways.
Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 3 Iodo 5 Nitrobenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR spectra for 4-hydroxy-3-iodo-5-nitrobenzoic acid are not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on the electronic effects of its substituents on the benzene (B151609) ring. The substitution pattern (hydroxyl at C4, iodo at C3, and nitro at C5) leaves two aromatic protons at positions C2 and C6, which are chemically non-equivalent.
¹H NMR: The proton spectrum is expected to show three distinct signals: two for the aromatic protons and one for the acidic proton of the carboxylic acid, in addition to the hydroxyl proton. The aromatic protons at the C2 and C6 positions would appear as singlets due to the lack of adjacent protons. The strong electron-withdrawing effects of the nitro and iodo groups would deshield these protons, shifting them downfield. The acidic proton of the carboxylic acid (–COOH) and the phenolic proton (–OH) are expected to be broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts can be estimated based on the additive effects of the substituents on the benzene ring. The carboxyl carbon (–COOH) would be the most downfield signal. The carbons attached to the electronegative iodine (C3), oxygen (C4), and nitro group (C5) would also have characteristic shifts.
Interactive Table 1: Predicted NMR Data for this compound
| Analysis | Predicted Chemical Shift (ppm) | Splitting Pattern | Assignment |
| ¹H NMR | ~13.0 - 14.0 | Broad Singlet | Carboxylic Acid (–COOH) |
| ~10.0 - 11.0 | Broad Singlet | Hydroxyl (–OH) | |
| ~8.4 - 8.6 | Singlet | Aromatic (C2–H) | |
| ~8.2 - 8.4 | Singlet | Aromatic (C6–H) | |
| ¹³C NMR | ~165 - 170 | Singlet | Carboxylic Acid (C7) |
| ~155 - 160 | Singlet | Aromatic (C4–OH) | |
| ~140 - 145 | Singlet | Aromatic (C5–NO₂) | |
| ~135 - 140 | Singlet | Aromatic (C6) | |
| ~125 - 130 | Singlet | Aromatic (C2) | |
| ~120 - 125 | Singlet | Aromatic (C1) | |
| ~90 - 95 | Singlet | Aromatic (C3–I) |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy is essential for identifying the functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption between 2500 and 3300 cm⁻¹ would be characteristic of the O–H stretching of the hydrogen-bonded carboxylic acid group. The sharp C=O stretch of the carboxyl group would appear around 1700 cm⁻¹. Asymmetric and symmetric stretching vibrations for the nitro group (–NO₂) are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The phenolic O–H stretch would likely be observed as a broad band around 3300-3500 cm⁻¹. Aromatic C–H stretching typically appears above 3000 cm⁻¹, while C=C stretching vibrations in the aromatic ring occur in the 1450-1600 cm⁻¹ region. The C–I stretching vibration is expected at a much lower frequency, typically in the 500-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group is often a strong and easily identifiable band in the Raman spectrum. The aromatic ring vibrations would also be prominent.
Interactive Table 2: Expected Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | O–H Stretch (Phenolic) | –OH |
| 2500 - 3300 | O–H Stretch (Carboxylic Acid) | –COOH |
| ~1700 | C=O Stretch | –COOH |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| ~1530 | N=O Asymmetric Stretch | –NO₂ |
| ~1350 | N=O Symmetric Stretch | –NO₂ |
| 500 - 600 | C–I Stretch | –I |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₇H₄INO₅, which corresponds to a monoisotopic mass of 308.9138 Da.
Common fragmentation patterns for this molecule would likely involve the loss of the carboxylic acid group (decarboxylation, loss of COOH, 45 Da) or the nitro group (loss of NO₂, 46 Da). Other fragmentations could include the loss of water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da).
Interestingly, this compound has been identified and used as a matrix in MALDI mass spectrometry. researchgate.netresearchgate.net In this technique, the matrix compound co-crystallizes with an analyte of interest. The matrix absorbs the energy from the laser, leading to a soft ionization and desorption of the analyte, minimizing its fragmentation. This compound has been successfully used as a MALDI matrix for the analysis of large biomolecules like vitamin B12. researchgate.netresearchgate.net Its use resulted in an abundant signal from the protonated molecular ion of vitamin B12 with significantly less fragmentation compared to other common matrices like α-cyano-4-hydroxycinnamic acid. researchgate.net This suggests that the choice of matrix, such as this compound, strongly influences the internal energies of the desorbed ions, thereby controlling the fragmentation processes. researchgate.netresearchgate.net
Single Crystal X-ray Diffraction (XRD) for Solid-State Structural Determination
Although the specific crystal structure is unknown, the supramolecular assembly in the solid state can be predicted based on the functional groups present. The primary interactions governing the crystal packing would be strong intermolecular hydrogen bonds. The carboxylic acid groups are highly likely to form centrosymmetric dimers through O–H···O hydrogen bonds, a very common and robust motif for carboxylic acids.
Furthermore, the phenolic hydroxyl group and the nitro group can participate in additional hydrogen bonding, linking these primary dimers into more extended one-, two-, or three-dimensional networks. A critical feature of this molecule is the iodine atom, which can act as a halogen bond donor. nih.gov Halogen bonding (C–I···O or C–I···N) is a highly directional non-covalent interaction that could play a significant role in the crystal packing, potentially forming interactions with the oxygen atoms of the nitro or carboxylate groups of neighboring molecules. nih.govnih.gov The interplay between strong hydrogen bonding and weaker, yet structurally significant, halogen bonding would ultimately define the final supramolecular architecture. nih.gov
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Intramolecular Hydrogen Bonding
A significant feature of the this compound molecule is the potential for a strong intramolecular hydrogen bond between the hydroxyl group (-OH) at position 4 and an oxygen atom of the adjacent nitro group (-NO₂) at position 5. This type of interaction is common in ortho-substituted nitrophenols, where the proximity of the donor (hydroxyl group) and acceptor (nitro group) facilitates the formation of a stable six-membered ring, often referred to as an S(6) ring motif. This intramolecular hydrogen bond is a resonance-assisted hydrogen bond (RAHB), which is characterized by a degree of delocalization of π-electrons within the newly formed ring, leading to enhanced stability.
The formation of this intramolecular hydrogen bond can be inferred from spectroscopic data. In the infrared (IR) spectrum, the O-H stretching vibration of the hydroxyl group is expected to be significantly red-shifted to a lower frequency and broadened, which is a characteristic feature of a hydroxyl group involved in strong hydrogen bonding.
Table 1: Representative Theoretical Parameters for the Intramolecular O-H···O Hydrogen Bond
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|---|
| O(H) | H | O(NO₂) | ~ 0.98 | ~ 1.85 | ~ 2.65 | ~ 140 |
Intermolecular Hydrogen Bonding
In the solid state, the carboxylic acid groups of this compound molecules are expected to form robust intermolecular hydrogen bonds. The most common motif for carboxylic acids in the crystalline phase is the formation of centrosymmetric dimers. In this arrangement, the hydroxyl group of one carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of a second molecule, and vice versa. This creates a characteristic R²₂(8) ring motif.
These intermolecular hydrogen bonds are significantly stronger than many other non-covalent interactions and are a primary driving force in the crystal packing of benzoic acid derivatives. The formation of these dimers can be confirmed by techniques such as X-ray crystallography and is also evident in IR spectroscopy, where the O-H and C=O stretching vibrations of the carboxylic acid group show characteristic shifts upon dimerization.
Table 2: Representative Theoretical Parameters for the Intermolecular O-H···O Hydrogen Bonds in a Carboxylic Acid Dimer
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|---|
| O(H)-C=O | H | O=C | ~ 1.01 | ~ 1.65 | ~ 2.66 | ~ 170 |
Computational Chemistry and Theoretical Investigations of 4 Hydroxy 3 Iodo 5 Nitrobenzoic Acid
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 4-Hydroxy-3-iodo-5-nitrobenzoic acid.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For substituted benzoic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The planarity of the molecule can be influenced by the nature and position of the substituents due to steric and electronic effects.
Table 1: Representative Optimized Geometrical Parameters for a Structurally Similar Compound (4-methyl-3-nitrobenzoic acid) Calculated using DFT (B3LYP/6-311++G basis set)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (ring) | 1.38 - 1.40 |
| C-COOH | ~1.49 |
| C-NO2 | ~1.48 |
| C-O (hydroxyl) | ~1.35 |
| C-I | Not available |
| O-H (hydroxyl) | ~0.97 |
| O-H (carboxyl) | ~0.97 |
| ∠C-C-C (ring) | 118 - 122 |
| ∠C-C-COOH | ~120 |
| ∠C-C-NO2 | ~119 |
Note: This data is for a structurally related compound and serves to provide representative values. The presence of an iodine atom and a hydroxyl group in this compound would lead to different specific values.
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the symmetric and asymmetric stretches of the nitro group. Studies on nitrobenzoic acids have shown good correlation between DFT-calculated and experimental IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. The electronic environment of each nucleus, influenced by the electron-withdrawing and -donating effects of the substituents, determines its chemical shift. For this compound, the electron-withdrawing nitro and iodo groups would be expected to deshield nearby protons and carbons, leading to higher chemical shifts.
Table 2: Predicted Vibrational Frequencies for Functional Groups in a Related Nitroaromatic Compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H (Carboxyl) | Stretching | ~3500-3600 |
| O-H (Hydroxyl) | Stretching | ~3600-3700 |
| C=O (Carboxyl) | Stretching | ~1700-1750 |
| NO₂ | Asymmetric Stretch | ~1550-1600 |
| NO₂ | Symmetric Stretch | ~1350-1400 |
Note: These are representative frequency ranges for functional groups in similar molecules and may vary for this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.
For aromatic nitro compounds, the HOMO is typically localized on the aromatic ring and the electron-donating substituents, while the LUMO is often centered on the electron-withdrawing nitro group. In this compound, the hydroxyl group would contribute to the HOMO, while the nitro group would significantly contribute to the LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For a similar molecule, 4-hydroxy-3-methylbenzoic acid, the HOMO-LUMO energy gap was calculated to be 5.209 eV.
Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Structurally Similar Compound (4-hydroxy-3-methylbenzoic acid)
| Parameter | Energy (eV) |
| HOMO Energy | Not specified |
| LUMO Energy | Not specified |
| HOMO-LUMO Gap | 5.209 |
Note: This data is for a related compound and serves as an example. The substitution pattern in this compound will influence the precise energy values.
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations can be employed to explore the potential energy surfaces of chemical reactions, identifying transition states and reaction intermediates to elucidate reaction mechanisms. For this compound, theoretical studies could investigate various reaction pathways, such as its synthesis, degradation, or metabolic transformations.
A theoretical study on the unimolecular decomposition of substituted nitrobenzenes investigated two main reaction pathways: the direct cleavage of the carbon-nitro bond (C-NO₂) and a multi-step mechanism leading to the formation of phenoxyl and nitric oxide radicals acs.orgnih.gov. The study found that the C-NO₂ bond dissociation is generally the lower energy pathway acs.orgnih.gov. The nature and position of other substituents on the benzene ring were found to influence the energetics of these decomposition pathways acs.orgnih.gov. For instance, electron-donating groups can stabilize the resulting radical, affecting the bond dissociation energy. In this compound, the interplay of the hydroxyl, iodo, and carboxylic acid groups would modulate the stability of intermediates and transition states in its potential reaction pathways.
Molecular Dynamics Simulations for Solution and Solid-State Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, providing insights into the dynamics and interactions of molecules in different environments.
Solution Behavior: MD simulations can model the behavior of this compound in various solvents. These simulations can reveal information about solvation, aggregation, and the formation of intermolecular interactions like hydrogen bonds. A study on substituted benzoic acids in solution showed that in apolar solvents, these molecules tend to form hydrogen-bonded dimers, while in polar, hydrogen-bond accepting solvents, the formation of such dimers is inhibited in favor of interactions with the solvent acs.orgbohrium.com. For this compound, with its multiple hydrogen bond donor and acceptor sites, MD simulations could predict its self-association behavior and interactions with different solvent molecules.
Solid-State Behavior: In the solid state, MD simulations can be used to study the crystal packing, lattice dynamics, and phase transitions of a compound. Understanding the intermolecular interactions that govern the crystal structure is crucial for predicting its physical properties. For nitroaromatic compounds, the arrangement in the solid state can be influenced by a combination of hydrogen bonding, π-π stacking, and other non-covalent interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Aromatic Nitro Compounds
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. For aromatic nitro compounds, QSAR studies are often focused on predicting their toxicity, reactivity, or other biological effects nih.govnih.gov.
QSAR models for the toxicity of nitroaromatic compounds often use a variety of molecular descriptors, which are numerical representations of the chemical's structure and properties. These can include constitutional indices, topological indices, and quantum chemical descriptors like the energy of the LUMO (E_LUMO), which is often related to the electrophilic reactivity of the molecule nih.gov. The toxicity of many nitroaromatic compounds has been linked to their hydrophobicity and electrophilicity nih.gov.
Studies on the toxicity of nitroaromatic compounds in organisms like Tetrahymena pyriformis have shown that different mechanisms of action can be at play, and QSAR models can help to classify compounds based on these mechanisms nih.gov. For a compound like this compound, a QSAR model developed for a diverse set of nitroaromatics could potentially be used to estimate its toxicity based on its calculated molecular descriptors. The accuracy of such a prediction would depend on the applicability domain of the model and the similarity of the target compound to those in the training set of the model.
Analysis of Non-covalent Interactions and Intermolecular Forces
While direct computational and theoretical investigations focused solely on this compound are not extensively available in the current body of scientific literature, a comprehensive understanding of its non-covalent interactions and intermolecular forces can be extrapolated from studies on analogous substituted benzoic acids. The unique combination of a carboxylic acid, a hydroxyl group, a nitro group, and an iodine atom on the benzene ring suggests a complex interplay of various non-covalent forces that dictate its supramolecular chemistry and crystal packing.
Inferences from computational studies on related molecules, such as other halogenated and nitrated benzoic acid derivatives, indicate that the following non-covalent interactions are likely to be significant in the solid-state structure of this compound:
Hydrogen Bonding: The presence of the carboxylic acid and hydroxyl groups makes strong hydrogen bonding a dominant feature. The carboxylic acid group is expected to form robust dimeric synthons through O-H···O interactions. Additionally, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of extended hydrogen-bonded networks.
Halogen Bonding: The iodine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region (σ-hole) on the iodine and a nucleophilic site, such as the oxygen atoms of the nitro or carbonyl groups of a neighboring molecule. The strength of this interaction can be influenced by the electron-withdrawing nature of the nitro group.
π-π Stacking: The aromatic ring of this compound can participate in π-π stacking interactions. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, iodo, carboxyl) substituents can modulate the electron density of the aromatic ring, influencing the geometry and strength of these stacking interactions.
The interplay and relative strengths of these interactions will ultimately determine the molecular conformation and the three-dimensional crystal structure.
Interactive Data Table of Predicted Non-covalent Interactions
The following table summarizes the anticipated non-covalent interactions in this compound, based on the analysis of its functional groups and data from analogous compounds.
| Type of Interaction | Interacting Groups | Predicted Significance |
| Hydrogen Bond | Carboxylic acid - Carboxylic acid (O-H···O) | High |
| Hydrogen Bond | Hydroxyl - Nitro/Carbonyl (O-H···O) | Moderate to High |
| Halogen Bond | Iodine - Nitro/Carbonyl (I···O) | Moderate |
| π-π Stacking | Benzene ring - Benzene ring | Moderate |
| C-H···O Interactions | Aromatic C-H - Nitro/Carbonyl/Hydroxyl | Low to Moderate |
| O···O Interactions | Nitro - Carbonyl/Hydroxyl | Low |
Applications in Medicinal Chemistry and Biological Research
Use as Synthetic Intermediates for Potential Biologically Active Compounds
The chemical architecture of 4-hydroxy-3-iodo-5-nitrobenzoic acid makes it a versatile intermediate in the synthesis of more complex, potentially bioactive molecules. Organic chemists utilize its functional groups as handles for building larger structures. For instance, the carboxylic acid group can be converted into esters, amides, or other functionalities, while the nitro group can be reduced to an amine, which then opens up a vast array of subsequent chemical reactions.
While direct examples of its use are specialized, the principle is well-established for similar structures like 4-hydroxy-3-nitrobenzoic acid and 4-hydroxy-3-methoxy-5-nitrobenzoic acid, which are known drug intermediates. medchemexpress.comontosight.ai The synthesis of novel compounds often involves multi-step processes where a core fragment, such as this compound, is elaborated upon to achieve a final target molecule with desired pharmacological properties. nih.govnih.gov The iodo-substituent is particularly significant as it can participate in carbon-carbon bond-forming reactions (e.g., Suzuki or Sonogashira coupling), allowing for the attachment of diverse molecular fragments to the aromatic ring. This strategy is fundamental in creating libraries of related compounds for screening for biological activity.
Reagent in Biochemical Assays for Enzyme and Protein Interaction Studies
Benzoic acid derivatives are frequently employed to study interactions with proteins, such as binding to serum albumin, which is crucial for understanding the transport and distribution of compounds in the bloodstream. nih.govnih.gov Studies on related molecules like 4-hydroxybenzoic acid have used techniques such as fluorescence quenching to investigate the binding mechanisms to human serum albumin (HSA). nih.govnih.gov These interactions are often governed by non-covalent forces like hydrogen bonds and van der Waals forces. nih.gov
The structural components of this compound suggest its utility in similar assays. The hydroxyl and carboxylic acid groups can act as hydrogen bond donors and acceptors, while the aromatic ring provides a surface for hydrophobic interactions. The dense iodine atom can also influence binding affinity and specificity. While specific assays naming this exact compound are not prominent, its analogues serve as standards in enzymatic assays, such as the use of 4-hydroxy-3-nitrobenzoic acid in chymotrypsin (B1334515) assays. chemicalbook.com
Structural Modification for Pharmacological Property Investigation (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific parts of a molecule contribute to its biological effect. drugdesign.org This knowledge guides the design of more potent and selective drugs. The this compound scaffold is an excellent candidate for SAR studies due to its distinct substitution pattern.
An SAR analysis would involve systematically modifying each functional group and observing the effect on a specific biological activity. For example:
The Hydroxyl Group: Replacing the hydroxyl group with a methoxy (B1213986) group (O-methylation) or removing it entirely would reveal its importance, potentially as a hydrogen bond donor, in receptor binding. drugdesign.org
The Iodine Atom: Replacing the iodine with other halogens (e.g., bromine, chlorine) or with non-halogen groups of varying sizes could probe the role of size, hydrophobicity, and electronic effects at that position.
The Nitro Group: The nitro group is a strong electron-withdrawing group. Reducing it to an amine or replacing it with other electron-withdrawing or electron-donating groups would alter the electronic properties of the entire molecule, which can significantly impact binding and activity.
These principles are demonstrated in SAR studies of other benzoic acid derivatives where hydrophilic and hydrophobic substituents on the phenyl ring were found to be critical for biological activity. iomcworld.com
| Position | Original Group | Potential Modification | Rationale for Investigation |
|---|---|---|---|
| 3 | Iodo (-I) | -Br, -Cl, -F, -CH₃ | To assess the effect of halogen size and electronegativity, and the impact of a hydrophobic group on activity. |
| 4 | Hydroxyl (-OH) | -OCH₃, -H, -SH | To determine the role of the hydrogen bond-donating hydroxyl group versus a hydrogen bond acceptor or complete removal. |
| 5 | Nitro (-NO₂) | -NH₂, -CN, -CF₃ | To evaluate the influence of the electron-withdrawing nature of the group and explore the effect of a basic (amino) group. |
| 1 | Carboxylic Acid (-COOH) | -COOCH₃, -CONH₂ | To investigate if the acidic proton is necessary for activity and to assess the impact of converting it to a neutral ester or amide. |
Development of Haptenic Determinants for Immunochemical Specificity Studies
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The resulting antibodies are specific to the hapten. The molecular framework of this compound is closely related to one of the most well-studied haptens in immunology: (4-hydroxy-3-iodo-5-nitrophenyl)acetic acid, commonly known as NIP. nih.govnih.govnih.gov
NIP is widely used as a synthetic immunological determinant. nih.govnih.gov It is conjugated to carrier proteins like ovalbumin or chicken serum globulin and used to immunize animals. nih.govnih.gov Researchers can then use radiolabeled NIP derivatives, such as N¹³¹IP-ε-amino-n-caproic acid, to precisely measure the amount and binding affinity of the anti-NIP antibodies produced. nih.gov These studies are crucial for understanding the fundamentals of the immune response, including antibody specificity and immunological memory. nih.gov The key structural features of NIP—the hydroxyl, iodo, and nitro groups on the phenyl ring—are the primary determinants recognized by the antibodies. The iodine atom, in particular, contributes significantly to the binding specificity. nih.gov Given the structural identity of the substituted phenyl ring, this compound can be similarly used to create hapten-carrier conjugates to elicit and study specific immune responses.
Emerging Research Avenues and Future Outlook for 4 Hydroxy 3 Iodo 5 Nitrobenzoic Acid
Integration with High-Throughput and Automated Synthesis Platforms
The complexity of multi-substituted aromatic compounds like 4-hydroxy-3-iodo-5-nitrobenzoic acid has traditionally presented challenges for rapid synthesis and analogue generation. However, the advent of high-throughput experimentation (HTE) and automated synthesis platforms offers a transformative approach to overcoming these hurdles. purdue.edu These technologies enable the rapid screening of numerous reaction conditions and starting materials, significantly accelerating the discovery and optimization of synthetic routes. purdue.edunih.gov
For this compound, automated platforms could be employed to:
Optimize Synthesis: Systematically vary catalysts, solvents, temperatures, and reactants to improve the yield and purity of existing synthetic methods, such as the nitration and iodination of 4-hydroxybenzoic acid precursors. google.comnih.gov
Generate Analogue Libraries: Rapidly create a diverse library of derivatives by modifying the core structure. For instance, automated Suzuki or Sonogashira couplings could replace the iodo group, or the carboxylic acid could be converted to various amides or esters. purdue.edu This rapid analogue synthesis is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Facilitate Flow Chemistry: Continuous flow synthesis, a key component of modern automated chemistry, offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch processes. purdue.edubeilstein-journals.org Developing a flow synthesis route for this compound and its derivatives would be a significant step towards efficient and scalable production for research and potential commercial applications.
| Technology | Application for this compound | Potential Benefits |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, solvents, and reagents for synthesis optimization. | Accelerated discovery of ideal reaction conditions, reduced development time. purdue.edu |
| Automated Synthesis Platforms | Programmed synthesis of a library of derivatives for SAR studies. | Efficient generation of diverse chemical matter for biological screening. nih.gov |
| Continuous Flow Chemistry | Development of scalable and safe production methods. | Improved process control, enhanced safety, and easier scalability. beilstein-journals.org |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the molecular structure and properties of this compound is fundamental to exploring its potential. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed insights into its atomic connectivity, conformation, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR (¹H and ¹³C) confirms the basic structure, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. These techniques are vital for confirming regiochemistry during synthesis.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the compound. govinfo.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to study the compound and its potential complexes or reaction intermediates.
Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the characteristic vibrational frequencies of the functional groups (O-H, C=O, N-O, C-I). researchgate.netresearchgate.net Comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT) can provide a deeper understanding of the molecule's vibrational modes and conformation. researchgate.net
X-ray Crystallography: The definitive method for determining the three-dimensional structure in the solid state is single-crystal X-ray diffraction. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its packing in a crystal lattice and for designing applications in materials science or drug development. researchgate.net
| Technique | Information Gained | Relevance |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals; atomic connectivity. | Confirms chemical structure and regiochemistry of derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. | Confirms molecular identity and purity. |
| FT-IR & Raman Spectroscopy | Identification of functional groups and their vibrational modes. | Characterizes chemical bonds and aids in structural elucidation. researchgate.net |
| X-ray Crystallography | 3D molecular structure, bond lengths/angles, intermolecular interactions. | Provides definitive structural proof and insights for crystal engineering and drug design. researchgate.net |
Exploration in Advanced Catalysis and Reaction Optimization
The functional groups of this compound make it an intriguing candidate for applications in catalysis, either as a catalyst itself, a ligand for a metal catalyst, or a substrate in novel catalytic transformations.
Hypervalent Iodine Chemistry: The iodo group can be oxidized to form hypervalent iodine reagents, which are valuable as environmentally friendly oxidizing agents in organic synthesis. researchgate.net Research could focus on developing in-situ methods to generate a hypervalent iodine species from the this compound core, which could then catalyze specific oxidation reactions. The electronic effects of the nitro and hydroxyl groups could modulate the reactivity of such a catalyst. digitellinc.com
Organocatalysis: The presence of both a phenolic hydroxyl group and a carboxylic acid group raises the possibility of its use as a dual hydrogen-bond donor catalyst in organocatalytic reactions. nih.gov Such catalysts are sought after for their ability to promote reactions under mild and environmentally benign conditions.
Metal Complexation and Ligand Design: The carboxylate and hydroxyl groups can act as binding sites for metal ions. This suggests its potential as a ligand in coordination chemistry. Future work could explore the synthesis of metal complexes involving this compound, which could exhibit interesting catalytic properties or applications in materials science.
Reaction optimization for processes involving this compound would benefit greatly from HTE and computational modeling, allowing for the rapid identification of optimal catalysts and conditions for desired transformations. purdue.edu
Interdisciplinary Research Collaborations
The multifaceted nature of this compound invites a collaborative, interdisciplinary approach to unlock its full potential. Its structure suggests possible applications spanning multiple scientific fields.
Medicinal Chemistry and Chemical Biology: Substituted benzoic acids are common scaffolds in drug discovery. chemicalbook.comnyu.edu Collaborations between synthetic chemists and biologists could explore the potential of this compound and its derivatives as inhibitors of enzymes or protein-protein interactions. nih.gov The dense functionality offers multiple points for modification to tune binding affinity and selectivity.
Materials Science and Crystal Engineering: The potential for strong hydrogen bonding through its carboxyl and hydroxyl groups makes this compound a candidate for the design of novel crystalline materials, such as co-crystals or metal-organic frameworks (MOFs). Collaborations with materials scientists could investigate its self-assembly properties and the potential electronic or photophysical properties of the resulting materials.
Computational and Theoretical Chemistry: Joint efforts between experimental and computational chemists can accelerate research. Theoretical calculations can predict spectroscopic properties, reaction mechanisms, and potential biological activities, thereby guiding and rationalizing experimental investigations. rsc.orgnveo.org
Theoretical Predictions for Novel Applications
Computational chemistry provides powerful tools for predicting the properties and potential applications of molecules like this compound before extensive laboratory work is undertaken.
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including optimized molecular geometry, electronic structure (e.g., HOMO-LUMO energy gap), vibrational spectra (IR and Raman), and reactivity descriptors. researchgate.netnveo.org This information can help rationalize the molecule's stability and reactivity and guide synthetic efforts.
Molecular Docking and Dynamics: To explore its potential in drug discovery, molecular docking simulations can be performed to predict how this compound might bind to the active site of a target protein. nveo.org Subsequent molecular dynamics simulations can assess the stability of the predicted binding pose over time.
Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues is synthesized and tested for a specific biological activity, QSAR models can be developed. These models correlate structural features with activity, enabling the prediction of the potency of yet-unsynthesized compounds and guiding the design of more effective molecules.
These theoretical approaches represent a cost-effective and efficient strategy to screen for potential applications and generate hypotheses that can be tested through focused experimental research, ultimately accelerating the discovery of novel uses for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
